

Physicochemical Profiling and Structural Rationale

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Compound of Interest

Compound Name: *5-Ethoxy-6-nitro-1H-indazole*

Cat. No.: *B11896861*

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The structural logic of **5-ethoxy-6-nitro-1H-indazole** is rooted in its ability to act as a bioisosteric hinge-binder in the ATP-binding pocket of kinases. The indazole nitrogen atoms (N1 and N2) serve as critical hydrogen bond donors/acceptors, while the 5-ethoxy group is precisely positioned to occupy adjacent hydrophobic selectivity pockets.

Table 1: Quantitative Physicochemical Data

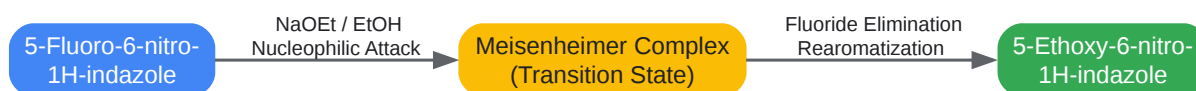
Property	Value / Description
Chemical Name	5-Ethoxy-6-nitro-1H-indazole
CAS Registry Number	1226902-28-8
Molecular Formula	C9H9N3O3
Molecular Weight	207.19 g/mol
SMILES String	<chem>O=C1=CC2=C(C=C1OCC)C=NN2</chem>
H-Bond Donors	1 (Indazole N-H)
H-Bond Acceptors	4 (Nitro oxygens, Ethoxy oxygen, Indazole N)
Key Structural Features	C5-Ethoxy (Steric/Hydrophobic), C6-Nitro (Electronic/Precursor)

Mechanistic Synthesis: The S_NAr Approach

While multi-step cyclization from aniline derivatives is possible, the most efficient, scalable, and regioselective route to **5-ethoxy-6-nitro-1H-indazole** relies on Nucleophilic Aromatic Substitution (S_NAr) starting from 5-fluoro-6-nitro-1H-indazole^[4].

Causality in the Reaction Design

The success of this S_NAr reaction hinges on the extreme electron deficiency at the C5 position. The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group at C6 lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This drastically reduces the activation energy required for the ethoxide nucleophile to attack C5 and form the intermediate Meisenheimer complex.



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SNAr mechanism for synthesizing **5-ethoxy-6-nitro-1H-indazole** via a Meisenheimer complex.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure a self-validating system, preventing downstream failures in multi-step syntheses.

Step 1: Preparation of the Anhydrous Matrix

- Action: Suspend 5-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous ethanol (10 volumes) under an inert nitrogen atmosphere.

- Causality: Strict anhydrous conditions are mandatory. Trace water reacts with sodium ethoxide to generate hydroxide ions (OH^-). Hydroxide is a potent nucleophile that will competitively attack the C5 position, yielding the difficult-to-separate 5-hydroxy-6-nitro-1H-indazole impurity.

Step 2: Controlled Nucleophilic Addition

- Action: Cool the suspension to 0°C using an ice bath. Add a 21% w/w solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq) dropwise over 30 minutes.
- Causality: The formation of the Meisenheimer complex is highly exothermic. Maintaining the reaction at 0°C suppresses competitive deprotonation and subsequent N-alkylation of the indazole core (at N1 or N2), ensuring strict regioselectivity at the C5 position.

Step 3: Reaction Propagation and IPC Validation

- Action: Remove the ice bath and allow the reaction to warm to ambient temperature ($20-25^\circ\text{C}$). Stir for 2 to 4 hours.
- Self-Validation (IPC): Pull a $50\ \mu\text{L}$ aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ($[\text{M}+\text{H}]^+=182.1$) is entirely replaced by the product mass ($[\text{M}+\text{H}]^+=208.2$). On TLC (Hexanes/EtOAc 1:1), the product will present as a distinct, UV-active spot with a lower R_f value due to the increased polarity of the ethoxy ether linkage.

Step 4: Quenching and Isolation

- Action: Quench the reaction mixture by pouring it into cold saturated aqueous ammonium chloride (NH_4Cl) (20 volumes). Extract with ethyl acetate (3×10 volumes).
- Causality: A mild acidic quench (NH_4Cl) is deliberately chosen over strong acids (like HCl). It effectively neutralizes excess ethoxide without protonating the indazole core ($\text{pK}_a\approx 1.5$), preventing the product from crashing out as a highly water-soluble hydrochloride salt.

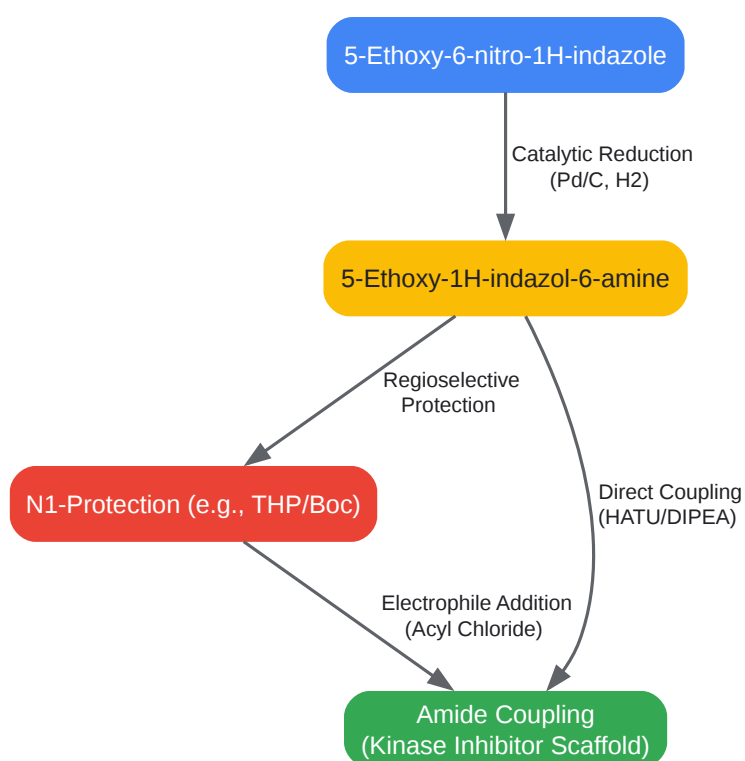
Step 5: Purification

- Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace N-alkylated impurities are detected.

Downstream Functionalization: Building Kinase Inhibitors

In drug discovery, the nitro group of **5-ethoxy-6-nitro-1H-indazole** is rarely retained in the final Active Pharmaceutical Ingredient (API). Instead, it serves as a masked amine.

Reduction of the nitro group yields 5-ethoxy-1H-indazol-6-amine. This amine acts as the primary nucleophilic handle for attaching complex, solvent-exposed moieties via amide coupling. This specific architectural arrangement has been pivotal in the discovery of next-generation IRAK4 inhibitors (e.g., analogs of Zabedoseritib)[2] and allosteric TYK2 inhibitors[5].



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Downstream functionalization of **5-ethoxy-6-nitro-1H-indazole** for kinase inhibitor synthesis.

The Role of the Ethoxy Group in Kinase Selectivity

When the indazole core binds to the ATP hinge region of a kinase, the C5-ethoxy group projects directly into the adjacent hydrophobic pocket. In the context of TYK2, this pocket is uniquely shaped compared to other Janus kinases (JAK1/2/3). The ethoxy group provides optimal van der Waals contacts without introducing the steric clashes that a bulkier isopropoxy or the metabolic liabilities that a methoxy group might incur. This precise spatial fit is a primary driver for achieving high TYK2 over JAK1 selectivity[5].

References

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- To cite this document: BenchChem. [Physicochemical Profiling and Structural Rationale]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11896861/docs#physicochemical-profiling-and-structural-rationale>]

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